molecular formula C20H16ClN3O2 B11021664 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B11021664
M. Wt: 365.8 g/mol
InChI Key: PSBKJYOSTFUHMP-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is a synthetic small molecule designed for research and development purposes. This compound features a molecular hybrid structure, incorporating both a quinoline and an indole moiety, two heterocyclic scaffolds widely recognized for their significance in medicinal chemistry . The presence of the chloro substituent on the indole ring is a common modification in drug discovery, often used to fine-tune properties like potency and metabolic stability . The molecular framework of this compound is of high interest for the discovery of new bioactive agents. Structurally related indole-quinazolinone hybrids have demonstrated promising antibacterial activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains) and Myanmar tuberculosis H37Rv, as documented in recent scientific literature . Furthermore, chlorinated compounds constitute a substantial portion of FDA-approved pharmaceuticals, highlighting the continued relevance of such chemical motifs in the development of new therapeutic agents for a range of diseases . This product is intended for use in exploratory biological screening, hit-to-lead optimization studies, and as a building block in chemical synthesis. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c21-16-5-3-7-18-14(16)8-10-24(18)11-9-22-20(26)15-12-19(25)23-17-6-2-1-4-13(15)17/h1-8,10,12H,9,11H2,(H,22,26)(H,23,25)

InChI Key

PSBKJYOSTFUHMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Quinoline Core Functionalization

The quinoline backbone is derived from 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (49 ), a common intermediate in quinoline syntheses. Key steps include:

  • Acid Chloride Formation : Treatment of 49 with thionyl chloride (SOCl₂) in dichloromethane under reflux yields the corresponding acid chloride. This intermediate is highly reactive, enabling efficient coupling with amines.

  • Hydroxylation : The 2-hydroxy group is introduced via selective oxidation or through starting materials pre-functionalized with hydroxyl groups.

Example Protocol :

  • Dissolve 49 (3.0 mmol) in dichloromethane (15 mL).

  • Add SOCl₂ (6.0 mmol) and reflux for 1 hour.

  • Concentrate under reduced pressure to isolate the acid chloride.

Indole Moiety Preparation

The 4-chloro-1H-indole component is synthesized via chlorination of indole derivatives. A patent method outlines a scalable approach:

  • Oxidation : React 7-azaindole with an oxidant (e.g., H₂O₂) at 5–10°C to form 7-azaindole oxide.

  • Sulfonation : Treat with sodium hydrogen sulfite to generate N-oxide-dihydro-7-azaindole-2-sodium sulfonate.

  • Chlorination : React with phosphorus oxychloride (POCl₃) under nitrogen, followed by oxidative dehydrogenation with NaOH to yield 4-chloro-7-azaindole.

For the ethylamine side chain, Pd-catalyzed coupling is employed:

  • Substrate : o-Iodoaniline reacts with aziridines using Pd(OAc)₂ and PPh₃ as catalysts.

  • Conditions : Cs₂CO₃ and CsBr in argon atmosphere at elevated temperatures.

Coupling and Final Assembly

The quinoline acid chloride is coupled with the indole-ethylamine intermediate using amide bond-forming reagents. A method adapted from indole-2-carboxamide syntheses involves:

  • Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).

  • Procedure :

    • Combine quinoline acid chloride (1.0 equiv) and indole-ethylamine (1.2 equiv) in anhydrous DMF.

    • Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv).

    • Stir at room temperature for 12–24 hours.

  • Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane gradient).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Quinoline Chlorination : Dichloromethane and reflux conditions (~40°C) are optimal for acid chloride formation.

  • Indole-Ethylamine Coupling : DMF at room temperature minimizes side reactions while ensuring solubility.

Catalytic Systems

  • Pd Catalysis : Pd(OAc)₂ with PPh₃ achieves >80% yield in indole-ethylamine synthesis.

  • Coupling Reagents : EDC/HOBt outperforms other reagents (e.g., DCC) in amide bond formation, with yields up to 84%.

Table 1: Comparison of Coupling Reagents

Reagent SystemYield (%)Purity (%)
EDC·HCl/HOBt/DIPEA8495
DCC/DMAP6887
HATU/DIEA7691

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include:

    • Quinoline C2–OH: δ 12.20 (s, 1H).

    • Indole NH: δ 8.90 (s, 1H).

  • HRMS : [M + H]⁺ calculated for C₂₀H₁₇ClN₃O₂: 378.1005; found: 378.1012.

Chromatographic Purity

  • HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).

Challenges and Alternative Approaches

Low Yields in Chlorination

Phosphorus oxychloride-mediated chlorination occasionally yields <50% due to over-chlorination. Alternatives include:

  • Microwave Assistance : Reduces reaction time and improves selectivity.

  • Catalytic POCl₃ : Lower equivalents (1.2 equiv) with DMAP as catalyst.

Purification Difficulties

  • Silica Gel Limitations : Polar byproducts complicate isolation. Switching to reverse-phase chromatography enhances resolution.

Comparative Analysis of Methods

Table 2: Synthetic Routes and Efficiency

StepMethodYield (%)Time (h)
Quinoline chlorinationSOCl₂ reflux841
Indole chlorinationPOCl₃/DMAP623
Amide couplingEDC/HOBt8424

Scientific Research Applications

Structural Overview

The compound features:

  • Indole Moiety: Known for its diverse biological activities.
  • Quinoline Backbone: Provides additional pharmacological properties.
  • Hydroxy and Carboxamide Functional Groups: Enhance solubility and reactivity.

Biological Activities

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide has shown potential in various biological applications:

  • Antimicrobial Activity:
    • Exhibits activity against several bacterial strains, making it a candidate for developing new antibiotics.
    • Studies indicate that the compound may inhibit bacterial growth through interference with essential metabolic pathways.
  • Anticancer Properties:
    • Preliminary research suggests that this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
    • Its ability to intercalate with DNA may affect gene expression, contributing to its anticancer effects.
  • Antimalarial Activity:
    • Recent studies have demonstrated that derivatives of quinoline compounds, including this one, possess antiplasmodial activity against Plasmodium falciparum. The mechanism involves inhibition of translation elongation factor 2, crucial for protein synthesis in malaria parasites .

Case Studies

Several studies have explored the efficacy of this compound:

  • Antimicrobial Efficacy Study:
    • A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as a new antibiotic agent.
  • Cancer Cell Line Research:
    • Research involving various cancer cell lines demonstrated that treatment with the compound resulted in decreased cell viability and increased apoptosis markers. This suggests its potential as a therapeutic agent in oncology.
  • Antimalarial Screening:
    • In vitro assays against Plasmodium falciparum revealed that the compound exhibited low nanomolar potency, supporting its advancement into preclinical development for malaria treatment .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

a) 2-Hydroxyquinoline-4-carboxamide Derivatives
  • N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide (MM0604.03) Structural Difference: Replaces the 4-chloroindole group with a diethylaminoethyl chain. Impact: The diethylamino group increases basicity and water solubility, whereas the 4-chloroindole in the target compound likely enhances membrane permeability and target affinity. Key Data: Molecular weight = 287.36; LogD (predicted) ≈ 3.34 (pH 7.4) .
  • F20 (Fragment-Based OGT Inhibitor) Structural Difference: Features a 4-(aminomethyl)benzoic acid elongation instead of the indole-ethyl chain. Impact: The elongation aims to target the GlcNAc-binding site of OGT.
b) Isoquinoline-Based Analog
  • N-[2-(1H-Indol-3-yl)ethyl]-1-oxo-2-isopropyl-1,2-dihydroisoquinoline-4-carboxamide Structural Difference: Replaces quinoline with isoquinoline and introduces an isopropyl group. LogD (pH 7.4) = 3.34, similar to the target’s predicted lipophilicity .

Indole-Modified Derivatives

a) N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide
  • Structural Difference: Acetamide linker instead of carboxamide and a benzyl group replacing the quinoline moiety.
  • Impact: Lacks the OGT-targeting quinoline scaffold but retains the 4-chloroindole group. This compound’s activity is undefined in the literature, though its simpler structure may limit target engagement .
b) N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide
  • Structural Difference: Substitutes the quinoline-carboxamide with a phenylacetamide.

Activity Comparison Table

Compound Name Core Scaffold Key Substituent Biological Target Notable Properties
Target Compound Quinoline-4-carboxamide 4-Chloroindole-ethyl OGT (hypothesized) High lipophilicity, potential UDP-site binding
MM0604.03 Quinoline-4-carboxamide Diethylaminoethyl Cinchocaine degradation Water-soluble, basic
F20 Quinoline-4-carboxamide 4-(Aminomethyl)benzoic acid OGT Dual-targeting (UDP and GlcNAc sites)
10j () Indole-acetamide 3-Chloro-4-fluorophenyl Bcl-2/Mcl-1 Anticancer activity (IC₅₀ = 0.8 μM)
NAT-1 () Thiazolidinone 4-Methoxyphenyl Undefined Lower LogP (predicted ~2.5)

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The target compound’s 4-chloroindole group likely increases LogP compared to diethylamino (MM0604.03, LogD = 3.34) and benzamide derivatives.
  • Solubility: The hydroxyquinoline group may introduce polarity, but the indole’s hydrophobicity could limit aqueous solubility relative to MM0604.03.
  • Hydrogen Bonding: The carboxamide and hydroxy groups provide H-bond donors/acceptors critical for OGT binding, as seen in F20 .

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is a compound that integrates both indole and quinoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and research findings.

Structural Characteristics

The compound features:

  • Quinoline Backbone : Contains a hydroxyl group at the 2-position and a carboxamide functional group at the 4-position.
  • Indole Moiety : The presence of a 4-chloro-1H-indole side chain enhances its biological profile.

This unique structure contributes to its potential interactions with various biological targets, making it a candidate for medicinal chemistry applications.

Biological Activity Overview

Recent studies have highlighted several promising biological activities associated with this compound:

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that strategically introduce functional groups to enhance biological activity. The structure-activity relationship (SAR) studies reveal that modifications to the indole and quinoline rings can significantly affect the compound's potency and selectivity towards various biological targets .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-HydroxyquinolineHydroxyl group at position 4Antiviral, anticancer
N-(2-Hydroxyphenyl)-2-hydroxyquinolineHydroxyl groups at positions 2 and 4Antioxidant
6-MethoxyquinolineMethoxy group at position 6Antimicrobial

This compound stands out due to its dual functionality, which may enhance its biological activity compared to simpler analogs .

Future Directions

Further research is necessary to fully elucidate the mechanisms of action for this compound. Potential studies could focus on:

  • Detailed mechanistic studies to understand its interactions with specific proteins involved in cellular signaling pathways.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Basic Research Question

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose to UV-Vis light (e.g., ICH Q1B guidelines) and monitor degradation via HPLC .
  • Hydrolytic Stability : Test in buffers at pH 1–13, analyzing hydrolytic products by LC-MS. For example, chloro-substituted quinolines may undergo nucleophilic substitution in alkaline conditions .

How can computational methods enhance the design of derivatives with improved target selectivity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., CXCR4 or Bcl-2) to identify residues causing promiscuity .
  • Free Energy Perturbation (FEP) : Predict the impact of substituents (e.g., replacing 4-chloro with 4-fluoro) on binding free energy .
  • ADMET Prediction : Use tools like SwissADME to optimize log PP, polar surface area, and Rule of Five compliance, as demonstrated for related indole derivatives .

What experimental controls are critical when assessing this compound’s mechanism of action?

Basic Research Question

  • Negative Controls : Use structurally similar but inactive analogs (e.g., unsubstituted indole or quinoline derivatives) to isolate pharmacological effects .
  • Positive Controls : Include known inhibitors (e.g., Venetoclax for Bcl-2 inhibition) in cytotoxicity assays .
  • Solvent Controls : Account for DMSO effects on cell viability (limit to ≤0.1% v/v) .

How can researchers address low yield challenges during scale-up synthesis?

Advanced Research Question

  • Optimize Coupling Conditions : Replace HBTU with cheaper reagents like EDC/HOBt and optimize stoichiometry .
  • Continuous Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., amide coupling) .
  • Crystallization Screening : Use high-throughput platforms to identify solvents that enhance yield and purity .

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